4-(1-Phenylpropyl)pyrrolidin-2-one
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Overview
Description
4-(1-Phenylpropyl)pyrrolidin-2-one is a chemical compound characterized by a pyrrolidin-2-one core structure with a phenylpropyl substituent at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylpropyl)pyrrolidin-2-one typically involves the reaction of N-substituted piperidines through a cascade process. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the coupling of phenoxy acid with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: The phenylpropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(1-Phenylpropyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.
Industry: Its chemical properties make it useful in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Phenylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown activity against certain receptors and enzymes, influencing biological processes such as antibacterial activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
4-(1-Phenylpropyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
Pyrrolidine-2,5-diones: These compounds have similar core structures but different substituents, leading to varied biological activities.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, known for their bioactivity.
Prolinol: A derivative with a hydroxyl group, used in different chemical and biological applications.
The uniqueness of this compound lies in its specific phenylpropyl substituent, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(1-phenylpropyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-12(10-6-4-3-5-7-10)11-8-13(15)14-9-11/h3-7,11-12H,2,8-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQXMTQXSQXQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC(=O)NC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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